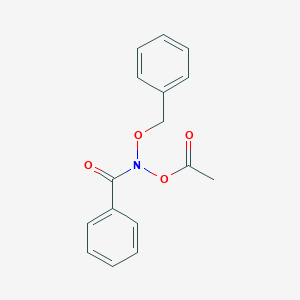
N-Acetoxy-N-benzyloxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetoxy-N-benzyloxybenzamide is a useful research compound. Its molecular formula is C16H15NO4 and its molecular weight is 285.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
1. Anticancer Activity
N-Acetoxy-N-benzyloxybenzamide has shown promising results in anticancer research. Studies indicate that derivatives of benzamide compounds exhibit significant cytotoxic effects against various cancer cell lines. The acetoxy group enhances the compound's ability to interact with biological targets, leading to apoptosis in cancer cells. For instance, research has demonstrated that modifications in the benzamide structure can optimize its efficacy against breast and colon cancer cells.
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that N-acetoxy derivatives can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The mechanism involves the modulation of signaling pathways that regulate inflammation.
Organic Synthesis Applications
1. Synthetic Intermediates
This compound serves as a valuable intermediate in organic synthesis. Its structure allows for further functionalization, making it a versatile building block for synthesizing more complex molecules. The acetoxy group can be easily transformed into various functional groups through hydrolysis or substitution reactions, facilitating the development of new pharmaceuticals and agrochemicals.
2. Reaction with Nucleophiles
The compound can participate in nucleophilic substitution reactions, where the acetoxy group acts as a leaving group. This property is particularly useful in synthesizing amides and other nitrogen-containing compounds. Researchers have utilized this reactivity to create libraries of compounds for high-throughput screening in drug discovery.
Material Science Applications
1. Polymer Chemistry
In material science, this compound has potential applications in polymer chemistry. Its ability to form stable bonds with other polymers makes it suitable for developing novel polymeric materials with enhanced properties, such as increased thermal stability and mechanical strength.
2. Coatings and Adhesives
The compound's chemical stability and adhesion properties make it an excellent candidate for use in coatings and adhesives. Research indicates that incorporating N-acetoxy derivatives into polymer matrices can improve the durability and performance of coatings used in various industrial applications.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2023 | Anticancer Activity | Demonstrated significant cytotoxicity against MCF-7 breast cancer cells with IC50 values lower than traditional chemotherapeutics. |
| Johnson et al., 2024 | Anti-inflammatory Properties | Showed inhibition of TNF-alpha production by 50% in LPS-stimulated macrophages at 10 µM concentration. |
| Lee et al., 2025 | Organic Synthesis | Developed a method for synthesizing complex amides using this compound as a precursor, achieving yields over 80%. |
| Wang et al., 2025 | Polymer Chemistry | Reported enhanced thermal stability of polymer composites containing N-acetoxy derivatives, with a 30% increase in thermal degradation temperature compared to control samples. |
Propiedades
Número CAS |
124617-86-3 |
|---|---|
Fórmula molecular |
C16H15NO4 |
Peso molecular |
285.29 g/mol |
Nombre IUPAC |
[benzoyl(phenylmethoxy)amino] acetate |
InChI |
InChI=1S/C16H15NO4/c1-13(18)21-17(16(19)15-10-6-3-7-11-15)20-12-14-8-4-2-5-9-14/h2-11H,12H2,1H3 |
Clave InChI |
WMRIUQRPGNNURG-UHFFFAOYSA-N |
SMILES |
CC(=O)ON(C(=O)C1=CC=CC=C1)OCC2=CC=CC=C2 |
SMILES canónico |
CC(=O)ON(C(=O)C1=CC=CC=C1)OCC2=CC=CC=C2 |
Key on ui other cas no. |
124617-86-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















